Crotanecine
Overview
Description
Synthesis Analysis
The synthesis of crotanecine has been achieved through various methodologies, highlighting the versatility and complexity of organic synthesis. Denmark and Thorarensen (1997) reported a tandem [4 + 2]/[3 + 2] cycloaddition of nitroalkenes as a key step in achieving the synthesis of (+)-crotanecine in a 10-step process with 10.2% overall yield. Another approach by Kothapalli et al. (2017) utilized ribose as a chiral starting point, showcasing a simple yet versatile ring construction approach for the enantiospecific total synthesis of crotanecine (Denmark & Thorarensen, 1997); (Kothapalli et al., 2017).
Scientific Research Applications
Synthesis of Crotanecine : The synthesis of (+)-Crotanecine, an amino triol bearing a primary allylic alcohol with all-cis stereocenters, has been achieved in a multi-step process. This synthesis illustrates the versatility of tandem cycloaddition in incorporating additional functionality (Denmark & Thorarensen, 1997).
Enantiospecific Synthesis : Another approach to synthesizing Crotanecine utilized a simple yet versatile ring construction method using ribose as the chiral starting point, highlighting the potential for enantiospecific synthesis of this compound (Kothapalli et al., 2017).
Biofilm Formation and Anti-Trichomonas Activity : Crotanecine derivatives have been explored for their potential in biofilm formation and anti-Trichomonas vaginalis activity. Specifically, pyrrolizidine alkaloids, including Crotanecine derivatives, have shown promise as prototypes for new drugs, particularly for topical applications (Neto et al., 2016).
NMR Spectral Analysis : The 1H and 13C NMR spectra of Crotanecine and other necines from toxic pyrrolizidine alkaloids have been fully assigned, providing valuable information for the characterization of these compounds (Röder et al., 1992).
Inhibition of α-Mannosidases : Crotanecine analogues have been synthesized and evaluated for inhibitory activities against various glycosidase enzymes. One analogue, (−)-7a-epi-crotanecine, emerged as a potent and selective inhibitor of α-mannosidases, highlighting its potential therapeutic applications (Cicchi et al., 2006).
properties
IUPAC Name |
(1S,2R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizine-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-4-5-1-2-9-3-6(11)8(12)7(5)9/h1,6-8,10-12H,2-4H2/t6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWCRDCGNVMCGJ-BWZBUEFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2N1CC(C2O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C([C@H]2N1C[C@H]([C@H]2O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965226 | |
Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crotanecine | |
CAS RN |
5096-50-4 | |
Record name | (1S,2R,7aR)-2,3,5,7a-Tetrahydro-7-(hydroxymethyl)-1H-pyrrolizine-1,2-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5096-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crotanecine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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